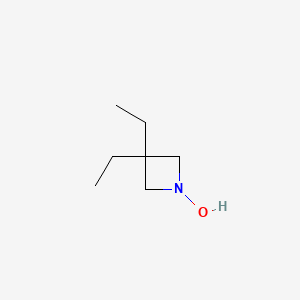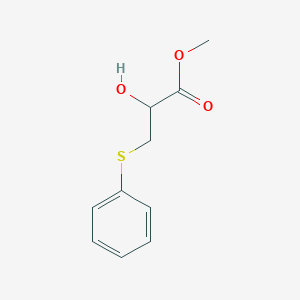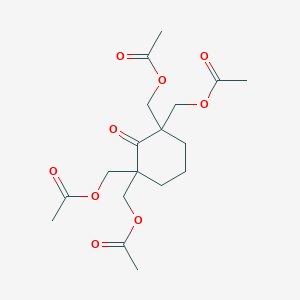
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate is a complex organic compound with a unique structure that includes a cyclohexanone core and four acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate typically involves the reaction of cyclohexanone with formaldehyde and acetic anhydride under acidic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then acetylated to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of polymers and materials with specific properties
Mecanismo De Acción
The mechanism of action of (2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its molecular structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
Cyclohexane-1,1,3,3-tetrayl tetraacetate: Similar structure but without the oxo group.
Cyclohexane-1,1,3,3-tetrayl tetrakis(methylene) tetraacetate: A closely related compound with slight structural differences
Uniqueness
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate is unique due to its combination of a cyclohexanone core with four acetate groups, providing a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it valuable in synthetic chemistry and material science .
Propiedades
Número CAS |
113435-61-3 |
|---|---|
Fórmula molecular |
C18H26O9 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
[1,3,3-tris(acetyloxymethyl)-2-oxocyclohexyl]methyl acetate |
InChI |
InChI=1S/C18H26O9/c1-12(19)24-8-17(9-25-13(2)20)6-5-7-18(16(17)23,10-26-14(3)21)11-27-15(4)22/h5-11H2,1-4H3 |
Clave InChI |
QVDKNUFYUWVGDN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1(CCCC(C1=O)(COC(=O)C)COC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


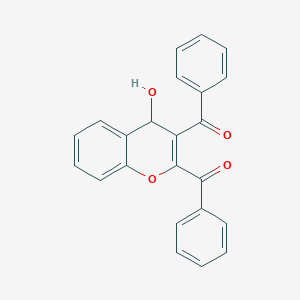
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
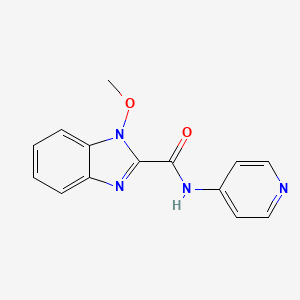

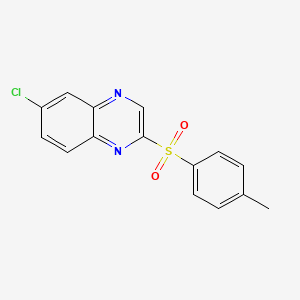
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
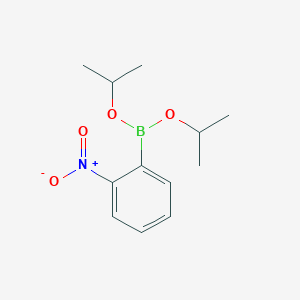
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
